N-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl}prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and prop-2-enamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: It can be used in the development of advanced materials with specific properties such as conductivity and thermal stability.
Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of N-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl}prop-2-enamide include other oxadiazole derivatives such as:
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and the resulting biological activities
Properties
IUPAC Name |
N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-3-12(17)14-8-10-4-6-11(7-5-10)13-15-9(2)18-16-13/h3-7H,1,8H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVZBBKOMSTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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